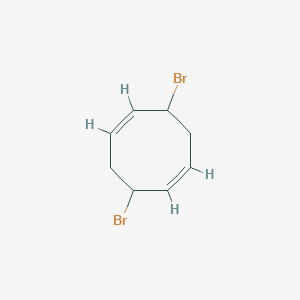

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

Description

(1Z,5Z)-3,7-Dibromocycloocta-1,5-diene is a brominated derivative of the parent compound (1Z,5Z)-cycloocta-1,5-diene, featuring two bromine atoms at the 3 and 7 positions. This compound belongs to the class of eight-membered cyclic dienes, which are notable for their unique electronic and steric properties. The parent cyclooctadiene is widely recognized as an electron-rich dienophile in Diels-Alder reactions and has been utilized in photoisomerization studies to induce planar chirality .

Properties

CAS No. |

88494-10-4 |

|---|---|

Molecular Formula |

C8H10Br2 |

Molecular Weight |

265.97 g/mol |

IUPAC Name |

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene |

InChI |

InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h1-3,6-8H,4-5H2/b3-1-,6-2- |

InChI Key |

GVQUBNKICQAYDP-SJDXMKNESA-N |

Isomeric SMILES |

C/1C(/C=C\CC(/C=C1)Br)Br |

Canonical SMILES |

C1C=CC(CC=CC1Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene typically involves the bromination of cycloocta-1,5-diene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. One common method involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: (1Z,5Z)-3,7-dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxygen-containing derivatives.

Reduction Reactions: Reduction of the double bonds can lead to the formation of cyclooctane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Major Products: The major products formed from these reactions include substituted cyclooctadienes, epoxides, and reduced cyclooctane derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to undergo selective chemical reactions makes it a useful intermediate in the synthesis of biologically active compounds .

Industry: In the industrial sector, (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds and bromine atoms. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. Additionally, the double bonds can undergo addition reactions, leading to the formation of new chemical bonds .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of (1Z,5Z)-3,7-Dibromocycloocta-1,5-diene and Related Compounds

Table 2: Key Research Findings

Biological Activity

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene is a dibrominated derivative of cyclooctadiene, a compound of interest in organic and medicinal chemistry. Its unique structure and bromine substituents may impart significant biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C8H10Br2

- Molecular Weight : 265.973 g/mol

- CAS Number : 88494-10-4

- Boiling Point : 265.2°C

- Density : 1.691 g/cm³

Biological Activity Overview

Research indicates that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

The biological activity of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The bromine atoms may interact with active sites of enzymes, leading to inhibition of critical metabolic pathways in pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.

Antimicrobial Activity

A study conducted on the antimicrobial properties of dibrominated compounds revealed that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.